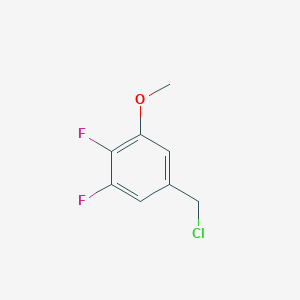
2,2-Dibromo-2-phenylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-2-phenylacetaldehyde is an organic compound characterized by the presence of two bromine atoms and a phenyl group attached to an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the addition of bromine to phenylacetaldehyde in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the dibromo compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromo-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2,2-dibromo-2-phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dibromo-2-phenylacetic acid.
Reduction: 2,2-Dibromo-2-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,2-dicyano-2-phenylacetaldehyde when using potassium cyanide.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,2-dibromo-2-phenylacetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-3-nitrilopropionamide (DBNPA): A biocide with similar bromine-containing structure but different functional groups and applications.
Phenylacetaldehyde: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,2-Dibromo-2-phenylacetaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H6Br2O |
|---|---|
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2,2-dibromo-2-phenylacetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
YHYFFYRLFYOIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)


![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)

